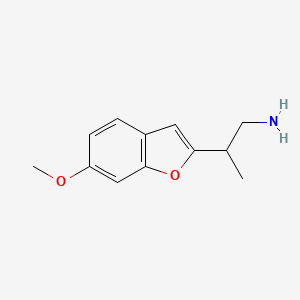

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

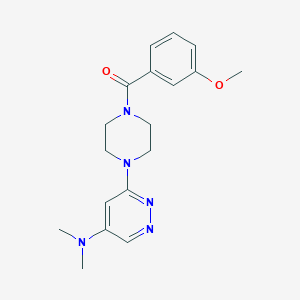

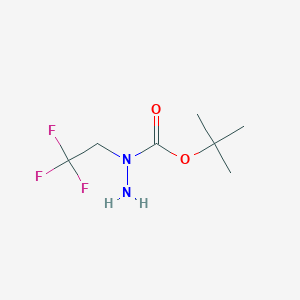

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a compound with the CAS Number: 2092104-72-6 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 2-(6-methoxy-1-benzofuran-2-yl)propylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用

Anticancer Properties

Benzofuran-2-ylpropan-1-amine exhibits promising anticancer potential. Researchers have identified its inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into its mechanism of action and potential clinical applications are ongoing.

Antimicrobial Activity

The 4-position of benzofuran derivatives can be modified to enhance antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position have demonstrated good antimicrobial activity . Benzofuran-2-ylpropan-1-amine may contribute to novel antimicrobial agents.

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease . Investigating its mode of action and optimizing its efficacy are crucial for potential clinical use.

Scaffold for Drug Development

Benzofuran compounds serve as essential scaffolds for drug development. Their diverse pharmacological activities make them attractive candidates for drug design. Novel benzofuran derivatives, such as those with coumarin moieties, hold promise as drug leads .

Total Synthesis Strategies

Researchers have developed total synthesis methods for natural products containing benzofuran rings. These strategies involve copper-mediated and palladium-catalyzed coupling reactions, enabling the construction of complex benzofuran structures .

Quantum Tunneling Synthesis

Intriguingly, benzofuran rings can be constructed via proton quantum tunneling. This method yields high yields and fewer side reactions, facilitating the synthesis of intricate benzofuran ring systems .

将来の方向性

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, especially in the development of new therapeutic agents.

作用機序

Target of Action

The primary targets of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine are the monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin into the synaptic cleft . This compound is also a potent full agonist of the serotonin 5-HT2B receptor , which is involved in various physiological processes including the modulation of neurotransmission .

Biochemical Pathways

The compound’s action on monoamine transporters and the 5-HT2B receptor affects the monoaminergic system, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in enhanced neurotransmission and downstream effects such as behavioral activation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and can cross the blood-brain barrier effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and pharmacological effects.

Result of Action

The action of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in a range of molecular and cellular effects, including enhanced neurotransmission, behavioral activation, and potentially, psychoactive effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Furthermore, the compound’s action could be influenced by the presence of other substances or drugs that enhance monoamine transmission .

特性

IUPAC Name |

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTXTGUACXSSDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=C(O1)C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)

![1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2358378.png)

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)

![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)